

# chemical structure and properties of noribogaine HCl

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Noribogaine hydrochloride

Cat. No.: B1362567 Get Quote

# Noribogaine HCI: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Noribogaine, the primary active metabolite of the psychoactive alkaloid ibogaine, is a compound of significant interest for its potential therapeutic applications, particularly in the treatment of substance use disorders. Unlike its parent compound, noribogaine is generally considered non-hallucinogenic at therapeutic doses. Its complex pharmacological profile, characterized by interactions with multiple neurotransmitter systems and its influence on neurotrophic factor expression, presents a unique mechanism of action. This technical guide provides a detailed examination of the chemical structure, physicochemical properties, pharmacology, and relevant experimental protocols for **noribogaine hydrochloride** (HCI). Quantitative data are presented in structured tables for clarity, and key molecular pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of this promising therapeutic agent.

# **Chemical Structure and Physicochemical Properties**

Noribogaine, chemically known as 12-hydroxyibogamine or O-desmethylibogaine, is an indole alkaloid. It is formed in the body through the O-demethylation of ibogaine, a reaction primarily



catalyzed by the cytochrome P450 2D6 (CYP2D6) enzyme.[1] The hydrochloride salt form of noribogaine enhances its stability and solubility for research and formulation purposes.[2]

The key physicochemical properties of noribogaine and its HCl salt are summarized in the table below.

| Property           | Value                                                                                                                                                                                                  |
|--------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Chemical Formula   | C <sub>19</sub> H <sub>24</sub> N <sub>2</sub> O (free base) C <sub>19</sub> H <sub>25</sub> ClN <sub>2</sub> O (HCl salt)<br>[2][3]                                                                   |
| Molecular Weight   | 296.41 g/mol (free base)[4] 332.87 g/mol (HCl salt)[2][3]                                                                                                                                              |
| IUPAC Name         | (1R,15R,17S,18S)-17-ethyl-3,13-<br>diazapentacyclo[13.3.1.0 <sup>2</sup> ,1 <sup>0</sup> .0 <sup>4</sup> ,9.0 <sup>13</sup> ,1 <sup>8</sup> ]nonadec<br>a-2(10),4(9),5,7-tetraen-7-ol hydrochloride[1] |
| CAS Number         | 481-88-9 (free base) 110514-35-7 (HCl salt)                                                                                                                                                            |
| Appearance         | White solid[2]                                                                                                                                                                                         |
| Solubility         | Noribogaine HCl: - Saline: 32 mg/mL[5] - Water: 1-4 mg/mL[6] Noribogaine (base): - DMSO: Sparingly soluble (1-10 mg/mL)[7][8]                                                                          |
| Storage Conditions | -20°C for long-term storage (months to years)[3]                                                                                                                                                       |

# **Pharmacology and Mechanism of Action**

Noribogaine exhibits a complex, multi-target pharmacology that is distinct from its parent compound, ibogaine. Its anti-addictive properties are believed to stem from a combination of effects on opioid and serotonin systems, as well as the upregulation of key neurotrophic factors.

## **Receptor Binding Profile**

Noribogaine interacts with a variety of receptors and transporters. Notably, it displays a higher affinity for opioid receptors than ibogaine.[9] The binding affinities (Ki) and inhibitory



concentrations (IC50) for key targets are summarized below.

| Target                                 | Ligand/Assay                 | Ki (nM)                | IC50 (nM) | Species |
|----------------------------------------|------------------------------|------------------------|-----------|---------|
| Opioid Receptors                       |                              |                        |           |         |
| к-Opioid<br>Receptor (KOR)             | [ <sup>3</sup> H]U69,593     | 960 ± 80[1][9]         | Bovine    |         |
| μ-Opioid<br>Receptor (MOR)             | [³H]DAMGO                    | 2660 ± 620[1][9]       | Rat       |         |
| δ-Opioid<br>Receptor (DOR)             | [³H]DPDPE                    | 24720 ± 2260[1]<br>[9] | Rat       |         |
| Monoamine<br>Transporters              |                              |                        |           |         |
| Serotonin<br>Transporter<br>(SERT)     | [ <sup>125</sup> I]RTI-55    | 40.7 ± 11.6[7]         | 180[10]   | Human   |
| Dopamine<br>Transporter<br>(DAT)       | 2050[2]                      | 6760[2]                | Human     |         |
| Norepinephrine<br>Transporter<br>(NET) | 39000[2]                     | Bovine                 |           |         |
| Other Targets                          |                              |                        | _         |         |
| NMDA Receptor                          | Weak Antagonist[2]           |                        |           |         |
| Sigma-2 (σ₂)<br>Receptor               | No significant binding[1][2] |                        |           |         |
| hERG Potassium<br>Channel              | 1960[2]                      | 2860[2]                | Human     |         |

# **Biased Agonism at the Kappa-Opioid Receptor**



A key feature of noribogaine's pharmacology is its biased agonism at the kappa-opioid receptor (KOR). It preferentially activates the G-protein signaling pathway while only weakly engaging the  $\beta$ -arrestin pathway.[1][5] This is significant because the  $\beta$ -arrestin pathway is associated with the dysphoric and aversive effects of other KOR agonists.[2][5] Noribogaine's bias may therefore contribute to its therapeutic potential without producing these undesirable side effects.[5]

- G-protein pathway activation (GDP-GTP exchange): EC50 = 9  $\mu$ M (75% efficacy of dynorphin A).[2][5]
- β-arrestin pathway recruitment: 12% efficacy of dynorphin A.[2][5]
- Functional antagonism of β-arrestin pathway: IC50 = 1 μM.[2][5]



Click to download full resolution via product page

Noribogaine's biased agonism at the KOR.

## **Modulation of Neurotrophic Factors**

Noribogaine and its parent compound, ibogaine, have been shown to increase the expression of crucial neurotrophic factors, including Glial Cell Line-Derived Neurotrophic Factor (GDNF) and Brain-Derived Neurotrophic Factor (BDNF), particularly in the ventral tegmental area (VTA).[1][6][11] These proteins are vital for neuronal survival, growth, and synaptic plasticity. The upregulation of GDNF is thought to trigger a positive autoregulatory loop, contributing to the long-lasting anti-addictive effects of noribogaine.[1][12] This neurotrophic activity may help reverse the neuroadaptations associated with chronic drug use.[6] The signaling cascade



involves the activation of the Ret receptor for GDNF and the TrkB receptor for BDNF, which in turn initiate downstream pathways like MAPK/ERK, PLCy, and PI3K.[11][13]



Click to download full resolution via product page

Noribogaine-induced neurotrophic factor signaling.

# **Pharmacokinetics**



Clinical studies in healthy volunteers have provided initial data on the pharmacokinetic profile of noribogaine HCl.

| Parameter                   | Value               | Notes                                                                    |
|-----------------------------|---------------------|--------------------------------------------------------------------------|
| Absorption (Tmax)           | 2-3 hours (oral)[4] | Rapidly absorbed following oral administration.                          |
| Elimination Half-life (t½)  | 28-49 hours[4]      | Demonstrates slow elimination, contributing to its long-lasting effects. |
| Volume of Distribution (Vd) | 1417-3086 L[4]      | High, indicating extensive distribution into tissues.                    |
| Brain Penetration           | High[2]             | The compound is lipophilic and readily crosses the blood-brain barrier.  |

# **Experimental Protocols Synthesis of Noribogaine HCl from Ibogaine**

The most common method for preparing noribogaine is through the O-demethylation of ibogaine.[14][15]





Click to download full resolution via product page

Workflow for the synthesis of Noribogaine HCl.



#### Methodology:

- Reaction Setup: Ibogaine is dissolved in a dry, inert solvent such as 1,2-dichloroethane or methylene chloride under an argon or nitrogen atmosphere.[14][15]
- Demethylation: A demethylating agent, typically boron tribromide (BBr<sub>3</sub>), is added dropwise to the solution, often at a reduced temperature (0-5°C) to control the reaction rate. The mixture is then allowed to warm to room temperature or heated gently (e.g., 55°C) and stirred for 1-2 hours.[14] The reaction progress is monitored by thin-layer chromatography (TLC).
- Quenching: The reaction is carefully quenched by the slow addition of methanol to neutralize excess BBr<sub>3</sub>.[14]
- Extraction and Isolation: The crude product is worked up using standard liquid-liquid extraction techniques, typically involving an organic solvent like ethyl acetate and washes with water or brine. The organic layers are combined, dried over an anhydrous salt (e.g., Na<sub>2</sub>SO<sub>4</sub>), and concentrated under reduced pressure to yield crude noribogaine free base.
- Purification: The crude free base is purified using column chromatography on silica gel.[15]
- Salt Formation: The purified noribogaine free base is dissolved in a dry solvent like diethyl ether. A solution of hydrogen chloride in ether is then added, causing noribogaine HCl to precipitate as a white solid.[14]
- Final Product: The precipitated salt is collected by filtration, washed with fresh dry ether, and dried under vacuum to yield pure noribogaine HCl.[14]

## **Radioligand Binding Assay for Opioid Receptors**

This protocol provides a general framework for determining the binding affinity of noribogaine HCl at opioid receptors.[9][16]

#### Materials:

 Membrane Preparations: Brain tissue (e.g., rat or bovine cerebral cortex) or cell lines expressing the opioid receptor of interest (e.g., CHO-hMOR).

## Foundational & Exploratory





• Radioligands:

μ-opioid receptor: [<sup>3</sup>H]DAMGO

κ-opioid receptor: [³H]U69,593

δ-opioid receptor: [<sup>3</sup>H]DPDPE

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

Non-specific Binding Control: Naloxone (10 μΜ).

- Test Compound: Noribogaine HCl dissolved in assay buffer across a range of concentrations.
- Instrumentation: Scintillation counter, filtration apparatus.

#### Procedure:

- Incubation: In assay tubes, combine the membrane preparation, radioligand at a concentration near its Kd, and varying concentrations of noribogaine HCI (or buffer for total binding, or naloxone for non-specific binding).
- Equilibration: Incubate the mixture at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
- Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B). Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
- Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
- Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percent inhibition of specific binding against the logarithm of the noribogaine concentration. Determine the IC50 value (the concentration of noribogaine that inhibits 50% of specific binding) using non-linear regression analysis. Convert the IC50 value to a Ki



(inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

## **Animal Model: Opioid Self-Administration**

Animal models of drug self-administration are crucial for evaluating the anti-addictive potential of compounds like noribogaine.[17][18][19]

#### Apparatus:

 Standard operant conditioning chambers equipped with two levers, a drug infusion pump, and a cue light.

#### Procedure:

- Catheter Implantation: Rats are surgically implanted with intravenous (IV) catheters into the jugular vein.
- Acquisition of Self-Administration: Following recovery, rats are placed in the operant chambers and trained to press a lever to receive an IV infusion of an opioid (e.g., morphine or heroin). Each infusion is typically paired with a cue (e.g., a light). Training continues until a stable baseline of responding is established.
- Noribogaine Administration: Once a stable baseline is achieved, rats are administered a single dose of noribogaine HCl (e.g., 40 mg/kg, i.p.) or vehicle.[7]
- Post-Treatment Testing: The rats are returned to the operant chambers daily, and their leverpressing for the opioid is recorded. The effect of noribogaine is assessed by the reduction in opioid self-administration compared to the pre-treatment baseline and the vehicle-treated control group. The duration of this effect is monitored over several days or weeks.

### Conclusion

Noribogaine HCl is a pharmacologically complex molecule with significant potential as a therapeutic agent for substance use disorders. Its unique mechanism, involving biased agonism at the kappa-opioid receptor and modulation of neurotrophic factor signaling, distinguishes it from traditional addiction therapies. The data and protocols presented in this



guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic utility and underlying mechanisms of this promising compound. Continued investigation is warranted to fully characterize its safety and efficacy profile for clinical applications.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Noribogaine hydrochloride | Benchchem [benchchem.com]
- 2. Noribogaine Wikipedia [en.wikipedia.org]
- 3. Noribogaine Hydrochloride Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 4. Ascending-dose study of noribogaine in healthy volunteers: pharmacokinetics, pharmacodynamics, safety, and tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Noribogaine is a G-protein biased κ-opioid receptor agonist PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Unraveling Ibogaineâ Mechanisms: A Neuropharmacology View Perspective [roothealing.com]
- 7. s3.ca-central-1.amazonaws.com [s3.ca-central-1.amazonaws.com]
- 8. researchgate.net [researchgate.net]
- 9. Radioligand-binding study of noribogaine, a likely metabolite of ibogaine [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. ovid.com [ovid.com]
- 12. Ibogaine Administration Modifies GDNF and BDNF Expression in Brain Regions Involved in Mesocorticolimbic and Nigral Dopaminergic Circuits PMC [pmc.ncbi.nlm.nih.gov]
- 13. Glial Cell Line-Derived Neurotrophic Factor Mediates the Desirable Actions of the Anti-Addiction Drug Ibogaine against Alcohol Consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]



- 15. US8765737B1 Methods and compositions for preparing and purifying noribogaine -Google Patents [patents.google.com]
- 16. mdpi.com [mdpi.com]
- 17. Mechanisms of antiaddictive actions of ibogaine PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Ibogaine/Noribogaine in the Treatment of Substance Use Disorders: A Systematic Review of the Current Literature PMC [pmc.ncbi.nlm.nih.gov]
- 19. Ibogaine and addiction in the animal model, a systematic review and meta-analysis PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [chemical structure and properties of noribogaine HCl]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1362567#chemical-structure-and-properties-of-noribogaine-hcl]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com